![molecular formula C21H20N2O2S2 B2758737 N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide CAS No. 1206998-60-8](/img/structure/B2758737.png)
N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds which exhibit interesting applications in the field of medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives show high antimicrobial activity against various microbial infections . Structural variations such as (4-OMe on carboxamide Th 4) and replacement of carboxamide with azo moieties 3b and 5b favor the activity in a positive manner .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that the compound could be used in the development of new semiconductor materials.
Organic Field-Effect Transistors (OFETs)
The compound could potentially be used in the fabrication of organic field-effect transistors (OFETs), given the role of thiophene-mediated molecules in this area .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that the compound could be used in the development of new OLED materials.
Fungicidal Activity
A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities . This suggests that the compound could potentially have fungicidal applications.
Antimicrobial Properties
Thiophene ring system exhibit many pharmacological properties such as antimicrobial . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Anti-Inflammatory Properties
Thiophene ring system also exhibit anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Mechanism of Action
Target of Action
The primary targets of N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide are currently unknown. This compound is a thiophene derivative, and many thiophene derivatives have been shown to have a wide range of biological activities . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of effects . The specific interactions of this compound with its targets would depend on the nature of these targets.
Biochemical Pathways
Thiophene derivatives are known to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Future Directions
properties
IUPAC Name |
N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c24-19(17-9-5-13-26-17)22-15-7-1-2-8-16(15)23-20(25)21(11-3-4-12-21)18-10-6-14-27-18/h1-2,5-10,13-14H,3-4,11-12H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSJFYWWDZWSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide |
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